3-((4-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
Description
Properties
IUPAC Name |
3-(4-ethoxyanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-25-16-10-8-15(9-11-16)20-19-21-18(24)17(22-23-19)12-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVABIAHVIOMNGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.
Introduction of Substituents: The ethoxyphenyl and methylbenzyl groups can be introduced through nucleophilic substitution reactions. For example, the reaction of 4-ethoxyaniline with a triazine derivative can yield the desired product.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a pure product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and catalysts to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-((4-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
3-((4-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-((4-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Bioactivity
Table 1: Key Triazinone Derivatives and Their Activities
Key Observations:
- Electron-Withdrawing Groups (EWGs) : Fluorine (20b) enhances antibacterial activity, while ethoxy (target compound) may reduce potency due to its electron-donating nature .
- Lipophilicity : The 4-methylbenzyl group in the target compound likely improves cellular uptake compared to tert-butyl (metribuzin) or trifluoromethyl (20b) groups .
- Antifungal Activity : Thiophene-containing derivatives () show higher antifungal activity, suggesting the target compound may require additional modifications for similar efficacy .
Biological Activity
3-((4-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the triazine family. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and research findings.
Chemical Structure
The compound is characterized by the following structural features:
- Triazine ring : A heterocyclic structure containing three nitrogen atoms.
- Substituents : An ethoxyphenyl group and a methylbenzyl group attached to the triazine core.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Escherichia coli | 3.90 μg/mL | Disruption of cell wall synthesis |
| Salmonella typhi | 7.81 μg/mL | Inhibition of nucleic acid synthesis |
The compound exhibited a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species. The mechanism involves inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects .
Anticancer Activity
Research has also indicated potential anticancer properties for this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines.
| Cancer Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 - 20 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15 - 30 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 20 - 40 | Inhibition of proliferation |
The observed effects include apoptosis induction and cell cycle arrest, suggesting that the compound may interfere with cancer cell growth and survival mechanisms .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Binding : It can bind to cellular receptors that modulate signaling pathways related to growth and apoptosis.
- DNA Interaction : Potential interactions with DNA could influence gene expression and cellular functions.
Case Studies
Several case studies have documented the efficacy of this compound in different experimental setups:
- Study on Antimicrobial Efficacy : A study conducted on multi-drug resistant strains demonstrated that the compound significantly reduced biofilm formation in Staphylococcus aureus, highlighting its potential as an anti-biofilm agent .
- Anticancer Research : In a comparative study with known chemotherapeutic agents, this compound showed superior cytotoxicity against MCF-7 cells compared to standard treatments like doxorubicin.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
